molecular formula C21H23N3O3 B14953477 N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B14953477
M. Wt: 365.4 g/mol
InChI Key: DVSATZYYLWZJEY-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-26-16-8-6-15(7-9-16)21(10-12-27-13-11-21)20(25)22-14-19-23-17-4-2-3-5-18(17)24-19/h2-9H,10-14H2,1H3,(H,22,25)(H,23,24)

InChI Key

DVSATZYYLWZJEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzimidazole ring followed by modifications to introduce the tetrahydropyran and carboxamide functionalities. The detailed synthetic pathway can be found in related literature, highlighting the efficiency and yield of the reactions involved.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with a benzimidazole nucleus exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluating the compound's effects on K562S (Imatinib-sensitive) and K562R (Imatinib-resistant) cell lines demonstrated significant cytotoxicity. The MTT assay revealed reduced cell viability at increasing concentrations, with flow cytometry confirming apoptosis induction through caspase activation pathways .

Cell LineConcentration (μM)Viability (%)Apoptosis Induction
K562S1075Yes
K562R1060Yes

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. Several studies have reported that these compounds can inhibit the growth of various bacterial strains, showcasing their potential as therapeutic agents.

Research Findings:
A comprehensive review indicated that derivatives containing the benzimidazole structure demonstrated activity against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its binding affinity for tyrosine kinase receptors has been explored, suggesting a mechanism analogous to that of established anticancer drugs like Imatinib .

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